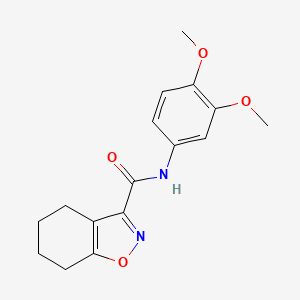
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide, also known as CCPA, is a synthetic compound that has been widely studied due to its potential therapeutic applications. CCPA belongs to the class of adenosine A1 receptor agonists, which are known to play a key role in regulating various physiological processes such as sleep, pain, and cardiovascular function.
科学的研究の応用
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in various animal models. 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide has also been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and myocardial infarction. In addition, 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide has been shown to have potential applications in the treatment of sleep disorders, such as insomnia.
作用機序
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide acts as an adenosine A1 receptor agonist, which means that it binds to and activates these receptors. Adenosine receptors are widely distributed throughout the body and play a key role in regulating various physiological processes. Activation of adenosine A1 receptors leads to a decrease in intracellular cAMP levels, which in turn leads to a decrease in the release of neurotransmitters such as glutamate and substance P. This results in the analgesic and anti-inflammatory effects of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide.
Biochemical and Physiological Effects:
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the release of anti-inflammatory cytokines, such as IL-10. 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide has also been shown to decrease the expression of COX-2, an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation. In addition, 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide has been shown to reduce oxidative stress and to increase the expression of antioxidant enzymes such as SOD and catalase.
実験室実験の利点と制限
One of the main advantages of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide is its selectivity for adenosine A1 receptors, which means that it has fewer off-target effects compared to other compounds that target multiple receptor types. This makes 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide a useful tool for studying the role of adenosine A1 receptors in various physiological processes. However, one of the limitations of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are a number of future directions for research on 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide. One area of interest is the potential use of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide in the treatment of sleep disorders, such as insomnia. Another area of interest is the potential use of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide in the treatment of cardiovascular diseases, such as hypertension and myocardial infarction. Further studies are also needed to elucidate the mechanisms underlying the analgesic and anti-inflammatory effects of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide, as well as its potential use in the treatment of neurodegenerative diseases.
合成法
The synthesis of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide involves the reaction between 2-chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide and sodium hydride in dimethylformamide. The reaction is carried out at room temperature, and the resulting product is purified using column chromatography. The yield of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide is typically around 60-70%.
特性
IUPAC Name |
2-chloro-N-(3-chloro-4-piperidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O/c14-9-13(18)16-10-4-5-12(11(15)8-10)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYZYQLYMFYUDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-3-[1-(propylsulfonyl)pyrrolidin-2-yl]isoxazole](/img/structure/B7544026.png)

![N~4~-(sec-butyl)-N~1~-(4-{[(cyclopentylamino)carbonyl]amino}phenyl)piperidine-1,4-dicarboxamide](/img/structure/B7544039.png)
![1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]-4-(3-phenylpropanoyl)-1,4-diazepane](/img/structure/B7544048.png)
![2-[6-(1-Azepanyl)-3-pyridyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B7544052.png)
![N-(2-furylmethyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B7544055.png)

![1-[(1-Butylsulfonylpiperidin-4-yl)methyl]azepane](/img/structure/B7544062.png)
![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-methoxybenzamide](/img/structure/B7544071.png)
![2-[3-(Piperidin-1-ylcarbonyl)phenyl]-1,3-benzoxazole](/img/structure/B7544078.png)
![N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B7544094.png)
